2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(methylthio)-1,3,4-thiadiazole
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Overview
Description
2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(methylthio)-1,3,4-thiadiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a methoxyphenyl group and a thiadiazole ring substituted with a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(methylthio)-1,3,4-thiadiazole typically involves multiple steps, starting with the preparation of the piperazine and thiadiazole precursors. One common method involves the reaction of 2-methoxyphenylpiperazine with a thiadiazole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(methylthio)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl ring.
Scientific Research Applications
2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(methylthio)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(methylthio)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(methylthio)-1,3,4-thiadiazole can be compared with other similar compounds, such as:
2-(4-(2-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole: Lacks the methylthio group, which may affect its chemical reactivity and biological activity.
2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(methylthio)-1,2,4-thiadiazole: Has a different thiadiazole ring structure, which may influence its properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-5-methylsulfanyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS2/c1-19-12-6-4-3-5-11(12)17-7-9-18(10-8-17)13-15-16-14(20-2)21-13/h3-6H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUZYCOIGOICFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(S3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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